molecular formula C8H16O4 B12510874 3-Hydroxybutyl-3-hydroxybutyrate

3-Hydroxybutyl-3-hydroxybutyrate

Cat. No.: B12510874
M. Wt: 176.21 g/mol
InChI Key: AOWPVIWVMWUSBD-UHFFFAOYSA-N
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Description

3-Hydroxybutyl-3-hydroxybutyrate, also known as a ketone ester, is a compound that has gained popularity for its potential to induce ketosis. This compound is a derivative of beta-hydroxybutyrate, a ketone body produced during the metabolism of fatty acids. It is used as an exogenous source to elevate ketone levels in the body, providing an alternative energy source to glucose .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxybutyl-3-hydroxybutyrate can be synthesized through the transesterification of racemic ethyl 3-hydroxybutyrate with ®-1,3-butanediol. This reaction is catalyzed by Candida antarctica lipase B (CAL-B), which selectively produces the desired enantiomer . The process involves the kinetic resolution of racemic ethyl 3-hydroxybutyrate and ®-1,3-butanediol, followed by stereochemical inversion of the unreacted enantiomers to increase the overall yield .

Industrial Production Methods

Industrial production of this compound involves the transesterification of poly-®-3-hydroxybutyrate with an alcohol under transesterification conditions. The product is then separated, and a portion is reduced to form ®-1,3-butanediol. This ®-1,3-butanediol is then used in further transesterification to produce the final compound .

Mechanism of Action

3-Hydroxybutyl-3-hydroxybutyrate exerts its effects by elevating ketone levels in the body. It is metabolized to beta-hydroxybutyrate, which serves as an alternative energy source to glucose. This compound binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2 (HCAR2), and influences various metabolic pathways, including the inhibition of lipolysis and reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybutyl-3-hydroxybutyrate is unique due to its ability to elevate ketone levels exogenously, providing an alternative energy source and therapeutic benefits. Its selective synthesis and specific metabolic pathways distinguish it from other similar compounds .

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3-hydroxybutyl 3-hydroxybutanoate

InChI

InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3

InChI Key

AOWPVIWVMWUSBD-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CC(C)O)O

Origin of Product

United States

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